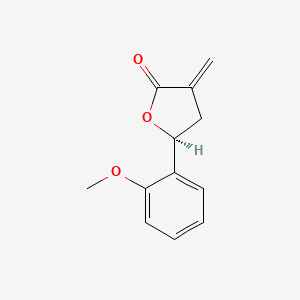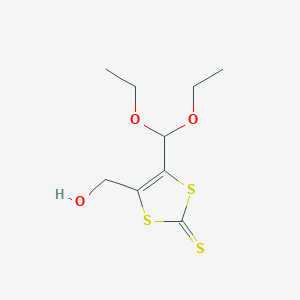
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione is an organic compound that belongs to the class of dithiolethiones This compound is characterized by the presence of a dithiole ring, which is a five-membered ring containing two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiolethione precursor with diethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The dithiole ring can be reduced to form a dithiol derivative.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dithiol derivatives.
Substitution: Formation of substituted dithiolethione derivatives.
Applications De Recherche Scientifique
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxymethyl)-2H-1,3-dithiole-2-thione: Similar structure but lacks the diethoxymethyl group.
5-(Hydroxymethyl)-2H-1,3-dithiole-2-thione: Similar structure but with different positioning of the hydroxymethyl group.
Uniqueness
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione is unique due to the presence of both diethoxymethyl and hydroxymethyl groups, which confer distinct chemical properties and potential applications compared to its analogs. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
188780-49-6 |
|---|---|
Formule moléculaire |
C9H14O3S3 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
4-(diethoxymethyl)-5-(hydroxymethyl)-1,3-dithiole-2-thione |
InChI |
InChI=1S/C9H14O3S3/c1-3-11-8(12-4-2)7-6(5-10)14-9(13)15-7/h8,10H,3-5H2,1-2H3 |
Clé InChI |
NMRFGRKBBGRGMK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=C(SC(=S)S1)CO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


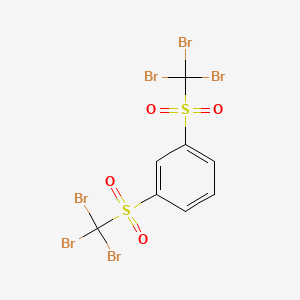
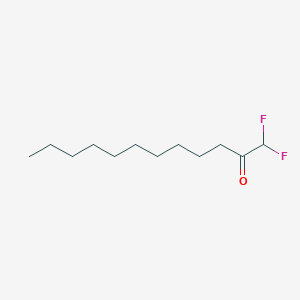
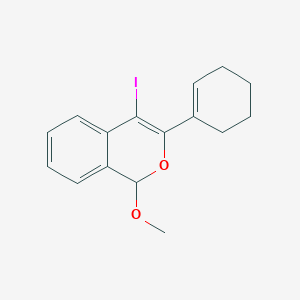
![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid)](/img/structure/B12570602.png)
![3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal](/img/structure/B12570604.png)
![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)
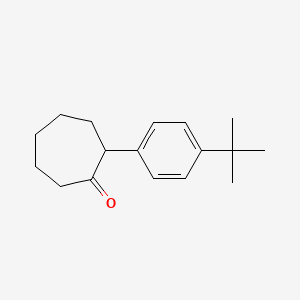
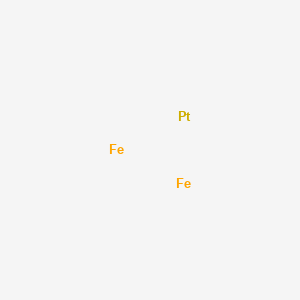
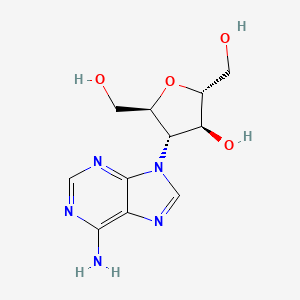

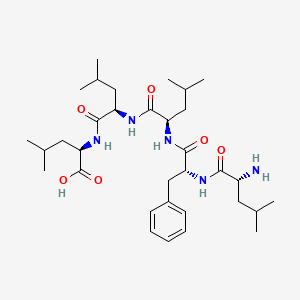
![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)
